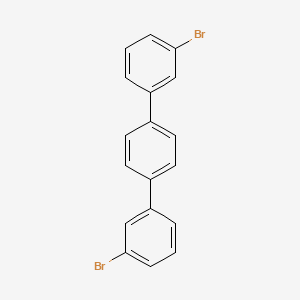

1,4-bis(3-bromophenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(3-bromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-5-1-3-15(11-17)13-7-9-14(10-8-13)16-4-2-6-18(20)12-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETQWEGTVSXLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455236 | |

| Record name | 1,1':4',1''-Terphenyl, 3,3''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95918-94-8 | |

| Record name | 1,1':4',1''-Terphenyl, 3,3''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis 3 Bromophenyl Benzene and Analogous Bis Aryl Bromides

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium and nickel, represents the state-of-the-art for the synthesis of biaryl and terphenyl compounds. These reactions involve the coupling of an organometallic reagent with an organic halide.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate. For the synthesis of 1,4-bis(3-bromophenyl)benzene, a double Suzuki-Miyaura reaction can be employed. This typically involves reacting 1,4-dibromobenzene (B42075) with two equivalents of 3-bromophenylboronic acid, or conversely, reacting 1,4-benzenediboronic acid with two equivalents of 1,3-dibromobenzene.

The versatility of this reaction allows for the synthesis of a wide array of symmetrical and unsymmetrical terphenyl derivatives. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective for the coupling of aryl bromides, even at room temperature or with low catalyst loadings. gre.ac.uk

A general catalytic system for synthesizing symmetrical terphenyls involves using PdCl2 with a 3-(diphenylphosphino)propanoic acid ligand in DMSO at 100 °C, which has yielded various derivatives in high yields. researchgate.net The reaction's efficiency can be influenced by the electronic nature of the substituents on the coupling partners.

| Reactant A | Reactant B | Catalyst System | Solvent | Conditions | Product Class |

| 1,4-Dibromobenzene | 3-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | Reflux | Symmetrical terphenyl |

| 1,4-Benzenediboronic acid | 1,3-Dibromobenzene | PdCl₂(dppf), K₃PO₄ | Dioxane | 100 °C | Symmetrical terphenyl |

| 4-Bromochlorobenzene | Arylboronic acid | Pd catalyst, Base | Various | Stepwise heating | Unsymmetrical terphenyl |

Palladium-Catalyzed Stille Coupling Methodologies

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organotin compound with an organic halide. To synthesize this compound, one could react 1,4-bis(tributylstannyl)benzene (B169360) with two equivalents of 1,3-dibromobenzene. Alternatively, 1,4-diiodobenzene (B128391) can be coupled with 3-bromophenyltributylstannane.

This methodology has been successfully applied to the synthesis of poly(azulen-6-yl)benzene derivatives by reacting di-, tri-, and tetra-bromobenzenes with stannylated azulenes, demonstrating its utility for creating complex aryl structures. rsc.org The development of highly active catalyst systems based on biaryl monophosphine ligands like XPhos allows for the efficient coupling of even less reactive aryl chlorides. organic-chemistry.org The reactions can often be performed under relatively mild conditions. acs.org

| Organostannane | Aryl Halide | Catalyst/Ligand | Conditions | Product Type |

| 1,4-Bis(tributylstannyl)benzene | 1,3-Dibromobenzene | Pd(PPh₃)₄ | Toluene, Reflux | Diarylbenzene |

| 3-Bromophenyltributylstannane | 1,4-Diiodobenzene | Pd(OAc)₂ / XPhos | THF, 60 °C | Diarylbenzene |

| Bis(tri-n-butyltin) | 6-Bromoazulenes | Pd(PPh₃)₄ | Toluene, 110 °C | Stannylated Azulenes |

Sonogashira Coupling Approaches

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and typically a copper co-catalyst. beilstein-journals.org While this reaction forms a carbon-carbon triple bond, it is a viable pathway to bis-aryl bromides through a two-step process. For instance, 1,4-diethynylbenzene (B1207667) could be coupled with two equivalents of 1-bromo-3-iodobenzene. The resulting diarylacetylene intermediate, 1,4-bis((3-bromophenyl)ethynyl)benzene, can then be reduced to the target compound, this compound.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts. researchgate.netpreprints.org The reaction is highly efficient for producing diarylacetylenes, which are valuable precursors for various functional molecules. beilstein-journals.orgmdpi.com

| Alkyne | Aryl Halide | Catalyst System | Base | Intermediate Product |

| 1,4-Diethynylbenzene | 1-Bromo-3-iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | 1,4-Bis((3-bromophenyl)ethynyl)benzene |

| Phenylacetylene | 4-Chlorotoluene | [{Pd(μ-OH)Cl(IPr)}₂] | KOH | 1-Phenyl-2-(p-tolyl)acetylene |

| Ethynyltrimethylsilane | Aryl Iodide | Pd, Cu | H₂SiF₆ (in situ) | Arylacetylene |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wvu.edu Nickel catalysts can effectively couple aryl halides with a variety of partners, including Grignard reagents and organoboron compounds, to form terphenyls. researchgate.netnih.gov For example, the reaction of arylmagnesium bromides with pentaerythritol (B129877) tetrakis(arenesulfonate)s, catalyzed by nickel, can generate terphenyl compounds. nih.gov

Nickel-catalyzed three-component coupling reactions have also been developed, allowing for the one-step synthesis of meta-terphenyls from phenyl vinyl sulfone and terminal aromatic alkynes with exclusive regioselectivity. wvu.edu These methods provide direct access to complex aromatic structures that might otherwise require multi-step syntheses.

Buchwald-Hartwig Amination for Functionalized Aryl Systems

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis, coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org While it does not directly form the carbon-carbon backbone of this compound, it is crucial for synthesizing functionalized analogs or precursors. For instance, this reaction can be used to introduce amine functionalities onto the terminal phenyl rings or to synthesize precursors where one of the aryl groups is a nitrogen-containing heterocycle.

The reaction has been extensively developed, with various generations of catalysts and ligands that allow for the coupling of a wide range of amines and aryl halides (including chlorides, bromides, and triflates) under mild conditions. wikipedia.orgrug.nl This method is instrumental in creating hole-transporting materials and other functional organic semiconductors where aryl amine moieties are key. rug.nlacs.org

Classical Organic Synthesis Routes

Before the advent of transition metal catalysis, aryl-aryl bonds were formed through classical methods, which, although sometimes limited in scope and efficiency, are still foundational.

One potential classical route is the Friedel-Crafts reaction , which involves the electrophilic aromatic substitution of an aromatic ring with an alkyl or acyl halide catalyzed by a strong Lewis acid like AlCl₃. wikipedia.orglibretexts.org In principle, benzene (B151609) could be di-arylated with two equivalents of a 3-bromobenzoyl chloride followed by reduction, or directly with a 3-bromobenzyl chloride. However, these reactions are often plagued by issues of polysubstitution, rearrangement, and poor regioselectivity. nih.govbeilstein-journals.org

Another classical approach involves the use of Grignard reagents . organic-chemistry.org A potential, though challenging, synthesis could involve the reaction of a di-Grignard reagent derived from 1,4-dibromobenzene with an appropriate electrophile, or the reaction of 3-bromophenylmagnesium bromide with a 1,4-disubstituted benzene derivative that can act as a dielectrophile. Grignard reagents are highly reactive nucleophiles that add to carbonyls and other electrophilic centers. ijpsm.commasterorganicchemistry.com

A documented classical synthesis for a related structure, 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl)benzene, involves the acid-catalyzed self-condensation of m-bromoacetophenone to form a chalcone-like intermediate, which then undergoes a condensation reaction with 4-chloroacetophenone to build the central aromatic ring. researchgate.net This type of condensation pathway represents a non-catalytic method for constructing complex terphenyl systems.

Bromination Reactions of Precursor Molecules

Direct bromination of a suitable precursor molecule is a common strategy for introducing bromine atoms onto an aromatic framework. For the synthesis of this compound, the direct electrophilic bromination of p-terphenyl (B122091) (1,4-diphenylbenzene) is a potential pathway. The phenyl substituents on the central ring are ortho-, para-directing. Therefore, electrophilic attack is expected to occur at the ortho and para positions of the terminal phenyl rings. stackexchange.com To achieve the desired 3,3''-dibromo substitution, which corresponds to meta-substitution relative to the points of attachment on the central ring, careful control of reaction conditions would be necessary to favor this isomer, which is generally less favored than ortho and para products.

However, the synthesis of the analogous 4,4''-dibromo-p-terphenyl (B92568) is well-documented and proceeds via the bromination of p-terphenyl. This reaction is typically carried out using liquid bromine, often with a catalyst like iron powder or in a solvent such as bromobenzene (B47551) at elevated temperatures. While this produces a different isomer, the general principle of electrophilic aromatic substitution is clearly applicable.

Table 1: Examples of Bromination Reactions for Terphenyl and Related Precursors

| Precursor | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| p-Terphenyl | Liquid Bromine | Iron powder / Acetonitrile | 4,4''-Dibromo-p-terphenyl | >86.4% | |

| p-Terphenyl | Liquid Bromine | Bromobenzene | 4,4''-Dibromo-p-terphenyl | Not specified | |

| Phenols/Phenol-ethers | PIDA–AlBr₃ | Not specified | Brominated phenols/ethers | Good to excellent | rsc.org |

| Methylbenzene (Toluene) | Various | Various | Isomeric bromotoluenes | Varies | researchgate.net |

Condensation and Self-Condensation Pathways

Condensation reactions provide another avenue for the construction of the terphenyl backbone present in this compound. These reactions typically involve the acid- or base-catalyzed reaction of smaller precursor molecules. For instance, a related compound, 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl)benzene, was synthesized through a multi-step process. researchgate.net This synthesis involved the self-condensation of m-bromoacetophenone to form an intermediate, which was then condensed with 4-chloroacetophenone. researchgate.net

This type of condensation pathway, while not a direct route to this compound, illustrates the principle of building up the tri-aryl structure from smaller brominated aromatic ketones. Adapting this strategy would require the appropriate starting materials to yield the desired 1,4-disubstituted central ring.

Strategies for Constructing Complex Molecular Architectures

The strategic placement of bromine atoms in this compound makes it a valuable precursor for creating larger, more complex molecules. The carbon-bromine bonds serve as reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the programmed assembly of intricate structures.

Synthesis of Building Blocks for Macrocycles (e.g., Pillararenes)

Pillararenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. brighton.ac.uk The synthesis of functionalized pillararenes often relies on the use of appropriately substituted monomers. Brominated pillararenes are of particular interest as they can be further functionalized post-cyclization.

The synthesis of brominated pillar[n]arenes has been achieved through several routes. One approach involves the co-condensation of a brominated monomer, such as 1,4-bis(2-bromoethoxy)benzene, with a non-brominated monomer like 1,4-dimethoxybenzene. brighton.ac.uk Another method is the direct cyclization of a brominated monomer. For example, a brominated pillar iucr.orgarene has been synthesized from a brominated monomer using chloroform (B151607) as a templating solvent. uri.edu Furthermore, the direct bromination of a pre-formed pillararene at the methylene bridges has been reported, yielding a laterally functionalized macrocycle. researchgate.net

While a direct synthesis of a pillararene from this compound is not explicitly documented, its structural similarity to the monomers used in these syntheses suggests its potential as a building block for novel, rigid macrocyclic structures. The two bromine atoms could be used to attach the molecule to other units before or after a cyclization reaction.

Table 2: Synthesis of Brominated Pillararene Precursors and Macrocycles

| Monomer/Precursor | Reaction Type | Product | Yield | Reference |

| 1,4-Bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene | Co-condensation | Constitutional isomers of brominated-functionalized pillar uri.eduarenes | Not specified | brighton.ac.uk |

| Brominated monomer | Acid-catalyzed cyclization | Brominated pillar iucr.orgarene | up to 39% | uri.edu |

| Dimethoxypillar uri.eduarene | Radical bromination (NBS) | Laterally brominated pillar uri.eduarene | Not specified | researchgate.net |

| 1,4-Bis(2-bromoethoxy)benzene | Cyclization | Decabrominated pillar uri.eduarene | 60% | researchgate.net |

Precursors for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds with diverse electronic and photophysical properties. The synthesis of large, well-defined PAHs often involves the "bottom-up" assembly of smaller aromatic building blocks. Brominated aromatic compounds are key precursors in this field, as the bromine atoms can be readily converted into new carbon-carbon bonds through reactions like Suzuki or Diels-Alder reactions.

For example, 1,4-bis(4-bromophenyl)-2,3,5,6-tetraarylbenzene has been studied as a precursor for large PAHs. researchgate.net The synthesis of carbazole-based PAHs has been achieved through a sequence involving a Diels-Alder reaction of a cyclopentadienone derivative, which was initially prepared from 4,4′-dibromobenzil. nih.gov The Diels-Alder reaction is a powerful tool for constructing the fused ring systems characteristic of PAHs. researchgate.net While a specific Diels-Alder reaction involving this compound as the diene or dienophile is not detailed in the provided context, its di-bromo functionality makes it a prime candidate for participating in such cycloadditions after conversion to a more reactive intermediate, or for subsequent cross-coupling reactions to extend the polycyclic system.

The formation of brominated PAHs is also a subject of study, as these compounds have been detected in various environments and can act as precursors for other persistent organic pollutants. dntb.gov.ua The controlled synthesis of brominated PAHs allows for the investigation of their properties and reactivity.

Chemical Reactivity and Transformation Studies of the Bromophenyl Moieties

Mechanistic Investigations of Cross-Coupling Transformations

The functionalization of 1,4-bis(3-bromophenyl)benzene heavily relies on palladium-catalyzed cross-coupling reactions, which have become powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. acs.orgresearchgate.net The general mechanism for these transformations, though varying slightly depending on the specific reaction, follows a common catalytic cycle involving a palladium catalyst. nobelprize.orglibretexts.org This cycle typically consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.orgyoutube.com

Catalytic Cycle Overview:

Oxidative Addition: The cycle begins with the reaction of a low-valent palladium(0) complex with the aryl bromide (R-X), in this case, the C-Br bond of this compound. nobelprize.org The palladium atom inserts itself into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate (R-Pd-X). nobelprize.orgillinois.edu This step is often the rate-determining step in the catalytic cycle. acs.org

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide. nobelprize.orglibretexts.org This forms a new palladium(II) intermediate with both organic groups attached. The efficiency of this step can be influenced by the choice of base and ligands. wikipedia.orgorganic-chemistry.org

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled together, forming the new desired bond and the final product. nobelprize.orgwikipedia.org The palladium catalyst is simultaneously reduced back to its palladium(0) state, allowing it to re-enter the catalytic cycle. youtube.com

Table 1: Key Mechanistic Steps in Common Cross-Coupling Reactions

| Reaction Type | Oxidative Addition | Key Intermediate Step | Reductive Elimination | Typical Reagents |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) inserts into the Ar-Br bond to form Ar-Pd(II)-Br. libretexts.org | Transmetalation: An organoboron compound (e.g., boronic acid) transfers an organic group to the Pd(II) center. wikipedia.org | The two organic groups couple, forming a new C-C bond and regenerating Pd(0). wikipedia.org | Aryl boronic acids, Pd catalyst, Base |

| Sonogashira Coupling | Pd(0) inserts into the Ar-Br bond to form Ar-Pd(II)-Br. wikipedia.org | Transmetalation: A copper acetylide (formed from a terminal alkyne and Cu(I) co-catalyst) transfers the alkynyl group to the Pd(II) center. researchgate.netwikipedia.org | The aryl and alkynyl groups couple, forming a C(sp²)-C(sp) bond and regenerating Pd(0). libretexts.org | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Pd(0) inserts into the Ar-Br bond to form Ar-Pd(II)-Br. wikipedia.org | Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center, followed by base-mediated deprotonation to form a palladium amido complex. wikipedia.orglibretexts.org | The aryl group and the amino group couple, forming a C-N bond and regenerating Pd(0). libretexts.org | Primary or secondary amines, Pd catalyst, Base |

Directed Functionalization at Bromine Centers

The two bromine atoms on the this compound molecule are the primary sites for directed functionalization. The C(sp²)-Br bond is readily activated by palladium catalysts, allowing for the substitution of the bromine atom with a wide variety of functional groups. This enables the synthesis of novel materials with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. libretexts.orgwikipedia.org By reacting this compound with different arylboronic acids, researchers can synthesize extended π-conjugated systems, such as oligophenylenes, which are of interest in materials science.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in creating arylalkyne structures, which are important building blocks for molecular wires, organic light-emitting diodes (OLEDs), and other advanced materials. nih.gov The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgacsgcipr.org Applying this reaction to this compound allows for the introduction of various amine functionalities. The resulting arylamine products are core structures in many organic electronic materials, pharmaceuticals, and dyes. researchgate.netacs.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. researchgate.netacs.org

Table 2: Examples of Directed Functionalization Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Functional Group | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl | Polyphenylene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl | Arylene ethynylene |

| Buchwald-Hartwig Amination | Diphenylamine | Pd₂(dba)₃, t-BuXPhos, NaOt-Bu | Diphenylamino | Triarylamine |

Chemo- and Regioselective Reactions

Controlling the selectivity of reactions involving this compound is crucial for synthesizing well-defined molecules.

Chemoselectivity: In the context of this compound, chemoselectivity primarily refers to the ability to achieve selective mono-functionalization versus di-functionalization. Because the two bromine atoms are chemically equivalent, statistical mixtures of unreacted starting material, mono-substituted product, and di-substituted product are often obtained. However, by carefully controlling the reaction conditions, one can favor the formation of the mono-substituted product. Key strategies include:

Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.9-1.0 equivalents) of the coupling partner relative to the dibromo compound can favor mono-substitution.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first substitution has occurred, minimizing the formation of the di-substituted product.

Slow Addition: Slowly adding the coupling partner to the reaction mixture can maintain its low concentration, thereby increasing the statistical probability of it reacting with the more abundant starting material rather than the mono-substituted intermediate.

Regioselectivity: For the symmetrical this compound, regioselectivity is not a concern for the first substitution, as both bromine atoms are identical. However, once the first bromine is replaced with a new functional group, the molecule becomes unsymmetrical. The electronic nature of the newly introduced group (whether it is electron-donating or electron-withdrawing) influences the reactivity of the second bromine atom. This can be exploited in sequential or one-pot, two-step reactions to introduce a different functional group at the second position, leading to the synthesis of unsymmetrical, precisely substituted molecules. For example, after a first Sonogashira coupling, the reactivity of the remaining C-Br bond towards a subsequent Suzuki coupling might be altered.

Table 3: Conditions Favoring Mono- vs. Di-substitution in Di-haloarenes

| Parameter | Conditions for Mono-substitution | Conditions for Di-substitution | Rationale |

|---|---|---|---|

| Stoichiometry of Reagent | ~1 equivalent or slightly less | >2 equivalents | Limiting the amount of the incoming reagent favors a single reaction per molecule. An excess drives the reaction to completion. |

| Reaction Time | Shortened | Extended | A shorter reaction time can prevent the second, typically slower, substitution from occurring significantly. |

| Catalyst Loading | Lower | Higher | A lower catalyst concentration can slow the overall reaction rate, allowing for better control to stop after the first substitution. |

| Temperature | Lower | Higher | Higher temperatures increase reaction rates, promoting the completion of both substitution steps. |

Polymerization and Oligomerization Phenomena Involving Bis Bromophenyl Monomers

Formation of Conjugated Polymers

Conjugated polymers are of significant interest due to their optical and electrical properties. wikipedia.org The incorporation of 1,4-bis(3-bromophenyl)benzene into these polymer backbones allows for the precise tuning of these characteristics.

Polyfluorenes (PFs) are a class of conjugated polymers known for their high photoluminescence quantum efficiency and thermal stability, making them suitable for applications like organic light-emitting diodes (OLEDs). wikipedia.org The properties of PFs can be readily tuned by copolymerizing fluorene-based monomers with other aromatic units. wikipedia.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing polyfluorenes. researchgate.netnih.gov In this process, a dibromo-functionalized monomer is reacted with a diboronic acid or ester-functionalized monomer in the presence of a palladium catalyst. nih.govresearchgate.net this compound can be incorporated as a comonomer alongside a fluorene-based diboronic ester, such as 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester. The meta-linkage from the this compound unit introduces a kink in the polymer chain, disrupting the linearity and potentially altering the polymer's morphology, solubility, and electronic properties compared to polymers made exclusively with para-linked monomers. This structural modification can be used to control interchain interactions and tune the emission color of the resulting copolymer. wikipedia.org

| Component Type | Example Compound | Role in Polymerization | Expected Impact on Polymer |

|---|---|---|---|

| Dibromo Monomer | This compound | Introduces rigid, kinked terphenyl unit | Alters chain linearity, influences solubility and emission spectra |

| Diboronic Ester Monomer | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | Forms the primary fluorene (B118485) backbone | Provides high photoluminescence efficiency |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the C-C bond formation | Enables the Suzuki coupling reaction |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic ester | Facilitates the catalytic cycle |

Poly(p-phenylenevinylene) (PPV) and its derivatives are another important class of conjugated polymers. Introducing a terphenyl unit into the backbone creates poly(p-terphenylenevinylene) (PTPV), which can exhibit modified electronic and photophysical properties. This compound serves as a key building block for such architectures.

Palladium-catalyzed cross-coupling reactions are effective for synthesizing these polymers. researchgate.net For instance, a Heck coupling reaction can be employed to react this compound with a divinyl monomer, such as 1,4-divinylbenzene, to form the vinylene linkages. Alternatively, a Suzuki coupling reaction between this compound and a phenylene-bis(boronic acid) derivative containing vinyl groups can yield the desired PTPV structure. researchgate.net The choice of synthetic route can influence the polymer's molecular weight and structural regularity.

| Coupling Reaction | Reactant for this compound | Resulting Linkage |

|---|---|---|

| Heck Coupling | 1,4-divinylbenzene | -CH=CH- |

| Suzuki Coupling | 1,4-phenylenediboronic acid | Direct C-C bond (for a polyphenylene structure) |

| Stille Coupling | 1,4-bis(tributylstannyl)benzene (B169360) | Direct C-C bond (for a polyphenylene structure) |

Hypercrosslinked Polymer Synthesis via Friedel-Crafts Alkylation

Hypercrosslinked polymers (HCPs) are amorphous, porous materials characterized by high surface areas and stability. mdpi.compku.edu.cn They are typically synthesized through Friedel-Crafts alkylation, which creates a rigid, three-dimensional network by "knitting" aromatic monomers together with external crosslinkers. ed.ac.ukjcatalysis.com

In this synthesis, this compound can act as the aromatic building block. The reaction proceeds in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), and an external crosslinker like formaldehyde (B43269) dimethyl acetal (B89532) (FDA) or α,α′-dichloro-p-xylene. ed.ac.uked.ac.uk The crosslinker forms short, rigid methylene (B1212753) or xylylene bridges between the phenyl rings of the monomer units. This process, often termed "Davankov's method," results in a stable nanoporous structure. jcatalysis.comstrath.ac.uk The inherent rigidity of the this compound monomer contributes to the formation of a robust polymer network with permanent porosity, making it suitable for applications in gas adsorption and separation. pku.edu.cn

| Component | Example | Function |

|---|---|---|

| Aromatic Monomer | This compound | Forms the polymer backbone |

| External Crosslinker | α,α′-dichloro-p-xylene | Creates rigid bridges between monomers |

| Catalyst | Iron(III) chloride (FeCl₃) | Promotes Friedel-Crafts alkylation |

| Solvent | Dichloroethane | Swells the polymer chains during reaction |

| Resulting Property | High surface area (up to ~2000 m²/g), stable microporous structure jcatalysis.comstrath.ac.uk |

On-Surface Polymerization for Low-Dimensional Structures

On-surface synthesis is a bottom-up approach to fabricate atomically precise low-dimensional nanostructures directly on a substrate. semanticscholar.orgmdpi.com This technique is particularly useful for creating materials that are difficult to produce through traditional solution-based chemistry.

The Ullmann coupling reaction, which involves the dehalogenative C-C bond formation between aryl halides on a metal surface, is a powerful tool for on-surface synthesis. mdpi.comnsf.gov When this compound molecules are deposited onto a catalytic metal surface, such as copper (Cu), silver (Ag), or gold (Au), under ultra-high vacuum conditions, they can be induced to polymerize. researchgate.netacs.org

The process typically involves the following steps:

Deposition: The monomer is sublimated onto the metal substrate at room temperature or below.

Dehalogenation: Upon gentle annealing, the catalytic surface facilitates the cleavage of the C-Br bonds. researchgate.net This critical step forms reactive radical species on the surface.

Polymerization: Further annealing allows these radicals to diffuse and react with each other, forming new C-C bonds and creating an extended two-dimensional polymer network. researchgate.net

The meta-substitution of the bromine atoms on the this compound monomer dictates the geometry of the resulting network, leading to porous structures with specific topologies, distinct from the linear chains typically formed by para-substituted precursors. mdpi.comnih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | Cu(111), Ag(111), Au(111) | Catalyzes C-Br bond cleavage and mediates reaction researchgate.net |

| Pressure | Ultra-high vacuum (UHV) | Ensures a clean surface and prevents contamination |

| Monomer | This compound | Molecular building block for the 2D network |

| Annealing Temperature | Typically 200-400 °C | Provides energy for dehalogenation and C-C coupling researchgate.net |

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures formed from covalent bonds between organic building blocks. google.comresearchgate.net While traditionally synthesized solvothermally, on-surface synthesis provides a route to fabricating highly ordered, two-dimensional COFs. acs.org

The synthesis of 2D COFs on a surface using this compound follows the principles of the Ullmann coupling described above. researchgate.netacs.org The defined geometry of the monomer, with its 120-degree bond angles between the reactive sites (bromine atoms) relative to the central benzene (B151609) ring, can guide the formation of a porous, honeycomb-like network structure. researchgate.net The precise control offered by on-surface synthesis allows for the direct visualization of the COF formation process using techniques like scanning tunneling microscopy (STM), confirming the long-range order and structural integrity of the resulting framework. acs.orgresearchgate.net The porous nature and defined pore size of such COFs make them promising for applications in molecular sieving, catalysis, and electronics. google.com

Coordination Polymer and Metal-Organic Framework Development

Coordination polymers and metal-organic frameworks are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linker. While direct research specifically detailing the use of this compound in the development of coordination polymers and MOFs is not extensively documented in readily available literature, the principles of MOF design and the reactivity of similar brominated aromatic compounds provide a strong basis for its potential applications.

The bromine atoms on the phenyl rings of this compound can be converted into carboxylic acid or other coordinating groups, making it a suitable candidate for a ditopic linker in the synthesis of MOFs. The linear and rigid nature of the this compound backbone would favor the formation of extended, porous frameworks. The design of such frameworks can be tuned by judiciously selecting the metal centers and the reaction conditions.

The development of MOFs often involves a "linker design" approach, where the organic ligand is modified to control the resulting structure and function of the framework. By employing mixed-ligand strategies, researchers can introduce multiple functionalities into a single framework, leading to materials with enhanced properties for applications such as gas storage and separation.

Supramolecular Assembly and Host Guest Chemistry

Molecular Recognition Mechanisms

Molecular recognition is the specific, non-covalent binding of two or more molecules. The ability of 1,4-bis(3-bromophenyl)benzene to participate in such interactions would be primarily dictated by halogen bonding and π-π stacking.

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor) nih.govresearchgate.netnih.gov. In this compound, the bromine atoms can act as halogen bond donors. This interaction is highly directional and its strength is tunable, making it a powerful tool for programming molecular assembly nih.govresearchgate.net. The bromine atoms could form specific contacts with Lewis bases such as carbonyls, nitrogen-containing heterocycles, or even other halogens, thereby directing the assembly of molecules into predictable patterns researchgate.netrsc.orgmdpi.commdpi.com. Research on other brominated aromatic compounds has demonstrated the critical role of Br···Br, Br···O, Br···π, and C-H···Br interactions in stabilizing crystal structures and guiding self-assembly mdpi.comnih.govnih.gov.

Design of Macrocyclic Host Systems (e.g., Cyclophanes, Pillararenes)

Macrocyclic hosts are large, ring-shaped molecules with central cavities capable of binding smaller "guest" molecules. The rigid and linear nature of the p-terphenyl (B122091) unit makes it an excellent building block, or "scaffold," for constructing shape-persistent macrocycles lew.roacs.orgresearchgate.netresearchgate.netnih.gov.

Potential in Macrocycle Synthesis: Although no specific synthesis of cyclophanes or pillararenes using this compound as a direct precursor is documented in the reviewed literature, its structure is highly relevant to this field. The two bromine atoms could be converted into other reactive functional groups (e.g., boronic esters, alkynes, or amines) via standard organic reactions like Suzuki or Sonogashira couplings acs.org. These functionalized derivatives could then be used in cyclization reactions to form large rings. The rigidity of the terphenyl backbone would prevent the collapse of the macrocyclic cavity, a crucial feature for effective host-guest systems acs.orgresearchgate.net. The synthesis of macrocycles containing p,p'-terphenyl units has been shown to be an effective strategy for creating hosts with well-defined shapes and sizes lew.roresearchgate.net.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structural features of this compound suggest a strong propensity for self-assembly in both solution and the solid state.

Solution-Phase Assembly: In solution, the self-assembly process would be highly dependent on the solvent. In nonpolar solvents, the same intermolecular forces that operate in the solid state would likely drive the formation of small, ordered aggregates. The balance between the solubility imparted by the phenyl rings and the associative forces of halogen bonding and π-stacking would determine the size and stability of these assemblies.

Formation of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomers linked by directional and reversible non-covalent bonds wikipedia.org. The formation of such polymers requires monomers that have at least two distinct binding sites to allow for chain extension.

Potential as a Supramolecular Monomer: this compound possesses two bromine atoms that could serve as directional binding sites for halogen bonding. If paired with a complementary monomer that has two halogen bond acceptor sites, it could theoretically form a linear, chain-like supramolecular polymer nih.gov. The strength and directionality of the halogen bond are key features that enable the formation of stable, high-molecular-weight supramolecular polymers nih.govwikipedia.org. The rigid terphenyl core would act as a stiff spacer unit, leading to the formation of rigid-rod or semi-flexible supramolecular polymers. While this specific application has not been reported for this compound, the principles of supramolecular polymerization driven by halogen bonding are well-established for other di-halogenated monomers nih.govresearchgate.net.

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate an article on the chemical compound “this compound” that adheres to the specific structure and topics requested in your outline.

The search for research findings and data concerning the application of “this compound” in the following areas did not yield relevant results:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

As a precursor for Graphene Nanoribbons

In the formation of Porous Aromatic Frameworks (PAFs)

As a Functional Crystalline Material for Chemical Sensing

While related brominated phenyl compounds and isomers are subjects of research in these fields, specific data for “this compound” is not available in the literature reviewed. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the provided outline.

Applications in Advanced Materials and Organic Electronics

Catalytic Applications as Ligands or Supports

While 1,4-bis(3-bromophenyl)benzene is not typically employed directly as a catalyst, its molecular architecture, featuring two reactive bromophenyl groups, makes it a valuable precursor for the synthesis of sophisticated ligands and robust catalyst supports. These derived materials find significant applications in various catalytic processes, particularly in the realm of cross-coupling reactions and heterogeneous catalysis. The transformation of this compound into catalytically active species generally follows two primary pathways: its conversion into diphosphine ligands or its use as a building block for porous organic polymers (POPs) and metal-organic frameworks (MOFs).

As a Precursor to Diphosphine Ligands

The carbon-bromine bonds in this compound are amenable to substitution reactions, allowing for the introduction of phosphine (B1218219) groups to create diphosphine ligands. These ligands are crucial in homogeneous catalysis, where they coordinate to a metal center, typically palladium, to form a catalytically active complex. The electronic and steric properties of the resulting diphosphine ligand, influenced by the 1,4-bis(phenyl)benzene backbone, can significantly impact the efficiency and selectivity of the catalytic reaction.

Synthesis of Diphosphine Ligands:

The synthesis of diphosphine ligands from aryl bromides is a well-established methodology in organometallic chemistry. A common approach involves the reaction of the aryl bromide with a phosphine source, such as diphenylphosphine, in the presence of a palladium catalyst. This palladium-catalyzed C-P bond formation allows for the direct replacement of the bromine atoms with phosphine moieties.

Applications in Cross-Coupling Reactions:

Palladium complexes of diphosphine ligands are renowned for their high activity in a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime example where such catalysts are extensively used.

The use of dialkylbiaryl phosphine ligands, a class of ligands structurally related to those derivable from this compound, has been shown to be highly effective in palladium-catalyzed Suzuki-Miyaura reactions. nih.govresearchgate.net These ligands promote the crucial steps of the catalytic cycle, including oxidative addition and reductive elimination, leading to high yields of the desired biaryl products under mild reaction conditions. nih.gov The steric bulk and electron-donating nature of the phosphine groups are key to the high performance of these catalysts. nih.govrsc.org

A focused library of 2-aryl-indenylphosphine ligands has been developed and successfully applied in the Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides, demonstrating the versatility of phosphine ligands in challenging coupling reactions. rsc.org The design and synthesis of new diphosphine ligands based on various aromatic backbones have also been explored for applications in palladium-catalyzed methoxycarbonylation of alkenes. researchgate.net

| Reaction Type | Catalyst System | Substrates | Key Findings |

| Suzuki-Miyaura Coupling | Palladium / Dialkylbiaryl Phosphine Ligands | Aryl bromides, aryl chlorides, aryl triflates | High efficiency, broad substrate scope, mild reaction conditions. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium / 2-Aryl-indenylphosphine Ligands | Aryl and heteroaryl chlorides | Effective for challenging substrates. rsc.org |

| Methoxycarbonylation | Palladium / Diphosphine Ligands | 1-Octene | High yields and selectivity for the linear ester product. researchgate.net |

As a Building Block for Porous Catalyst Supports

The rigid structure and bifunctional nature of this compound make it an excellent candidate as a linker molecule for the construction of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials are characterized by high surface areas, tunable pore sizes, and chemical stability, making them ideal supports for catalytic species.

Porous Organic Polymers (POPs):

POPs are synthesized through the polymerization of organic monomers, such as this compound, to form a cross-linked, porous network. The resulting polymer can then be functionalized or used to encapsulate metal nanoparticles, creating a heterogeneous catalyst. These materials offer the advantage of easy separation from the reaction mixture and potential for recycling.

Metal-Organic Frameworks (MOFs):

In the synthesis of MOFs, this compound can be derivatized, for example, by converting the bromo groups to carboxylic acids, to serve as an organic linker that connects metal nodes. The resulting three-dimensional structure possesses well-defined pores and channels where catalytic reactions can occur. The properties of the MOF, including its catalytic activity, can be tuned by modifying the organic linker or the metal node. unc.eduresearchgate.netnih.gov

MOFs have been investigated as supports for palladium catalysts in Suzuki-Miyaura cross-coupling reactions. iastate.edu The framework structure can prevent the aggregation of palladium nanoparticles and provide a specific environment for the catalytic reaction, sometimes leading to enhanced activity and selectivity compared to homogeneous catalysts. researchgate.netiastate.edu The functionalization of the organic linkers within the MOF can also directly influence the catalytic performance. unc.edunih.govgoogle.com

| Material Type | Catalyst | Application | Advantages |

| Porous Organic Polymer (POP) | Nanopalladium | Synthesis of benzofuro[2,3-b]pyrazines | Recyclability, high surface area, enhanced catalyst stability. nih.govmdpi.com |

| Metal-Organic Framework (MOF) | Palladium Complexes | Suzuki-Miyaura Cross-Coupling | High activity, prevention of catalyst aggregation, tunable catalytic environment. researchgate.netiastate.edu |

| Metal-Organic Framework (MOF) | Titanium-based | Photocatalytic oxidation of benzyl (B1604629) alcohol | Tunable photocatalytic activity through linker functionalization. unc.edunih.gov |

Conclusions and Future Research Trajectories

Summary of Current Understanding and Achievements

Currently, there is a significant lack of specific published research focused on the synthesis, properties, and applications of 1,4-bis(3-bromophenyl)benzene. While information exists for structurally related compounds, such as isomers (like 1,3,5-tris(4-bromophenyl)benzene) or molecules with similar building blocks, a dedicated body of work on this compound itself is not apparent in the public domain. This suggests that the compound may not have been a primary target for extensive research or that its synthesis and characterization have not been widely reported. The absence of a dedicated CAS number in many databases further supports this observation.

Identified Challenges and Limitations in the Field

The primary challenge in the field, as it pertains to this compound, is the fundamental lack of foundational data. Without established synthetic routes, characterization data (such as NMR, IR, and mass spectrometry), and studies on its physical and chemical properties, the potential of this compound remains unknown. This information gap hinders any further investigation into its possible applications in areas like materials science, organic electronics, or medicinal chemistry, where substituted benzene (B151609) derivatives are often of great interest. The difficulty in isolating information on this specific isomer from its more commonly studied counterparts presents a significant hurdle for researchers.

Prospective Avenues for Future Research and Development

Given the current state of knowledge, the prospective avenues for future research are fundamental and exploratory in nature. A crucial first step would be the development and optimization of a reliable synthetic pathway to produce this compound in good yield and purity. Potential synthetic strategies could involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a 1,4-dihalo- or 1,4-diborylbenzene and a suitable 3-bromophenyl partner.

Following a successful synthesis, comprehensive characterization of the compound's structural, thermal, and photophysical properties would be essential. This would involve a full suite of spectroscopic and analytical techniques. Once these fundamental properties are understood, research could then branch into exploring its potential applications. For instance, its bromine functionalities could serve as handles for further chemical modifications, leading to the creation of novel polymers, dendrimers, or functional materials with tailored electronic or optical properties.

Furthermore, computational studies could be employed to predict the properties of this compound, which could help to guide and prioritize experimental investigations. Theoretical calculations could provide insights into its molecular geometry, electronic structure, and potential for self-assembly, offering clues to its suitability for various applications.

In essence, the field is wide open for the initial exploration of this compound, starting from its basic synthesis and characterization to the eventual investigation of its potential as a building block in advanced materials.

Q & A

Q. What spectroscopic and computational methods are recommended for characterizing the electronic structure of 1,4-bis(3-bromophenyl)benzene?

- Methodological Answer : For electronic structure characterization, employ a combination of Hartree-Fock (HF) , Density Functional Theory (DFT/B3LYP) , and Møller-Plesset perturbation theory (MP2) . Key steps include:

- Geometry Optimization : Use Gaussian software (e.g., Gaussian 03) with the 6-31G basis set to optimize molecular geometry, ensuring accurate dipole moment and polarizability calculations .

- Polarizability Analysis : Calculate linear polarizability (α) and anisotropy (Δα) via numerical differentiation of dipole moments under finite electric fields. The 6-31G basis set supplemented with polarization functions (e.g., d-orbitals) improves accuracy for halogenated aromatics .

- Validation : Compare results across methods (HF, DFT, MP2) to identify basis-set limitations and electronic correlation effects .

Q. How can researchers experimentally validate the metal-ion chelation potential of this compound?

- Methodological Answer : Design experiments to assess metal-binding using:

- Spectroscopic Titration : Monitor UV-Vis or fluorescence spectral shifts upon incremental addition of metal ions (e.g., Cu²⁺, Fe³⁺). A bathochromic shift in absorption or quenching of emission indicates complexation .

- Computational Screening : Precompute binding energies using DFT (B3LYP/6-31G*) to identify preferred coordination sites. Focus on electron-rich regions near bromine substituents .

- Comparative Studies : Use reference ligands (e.g., EDTA) to benchmark chelation efficiency and selectivity .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling discrepancies in hyperpolarizability (β) values calculated via MP2 vs. DFT for this compound?

- Methodological Answer : Address discrepancies by:

- Electronic Correlation : MP2 captures ~60–70% of correlation effects critical for nonlinear optical (NLO) properties, while DFT/B3LYP may underestimate hyperpolarizability in conjugated systems. Use MP2/6-31G as a benchmark where experimental data are absent .

- Basis Set Selection : Include diffuse and polarization functions (e.g., 6-31+G(d)) to improve β accuracy. Larger basis sets reduce artifacts in electric-field response calculations .

- Field Strength Calibration : Ensure finite electric fields (e.g., 0.001–0.005 a.u.) are within the linear response regime to avoid numerical instability .

Q. How do electronic correlation effects influence the nonlinear optical properties of halogenated benzene derivatives like this compound?

- Methodological Answer : Electronic correlation (EC) significantly impacts NLO properties:

- MP2 vs. HF : MP2 accounts for dynamic correlation, increasing hyperpolarizability (β) by 20–30% compared to HF, which neglects EC. For example, β values for similar compounds show a 62% increase when switching from HF/6-31G to MP2/6-31G .

- Polarization Functions : Adding d-orbitals reduces EC’s relative contribution but improves anisotropy (Δα) by 100% in some cases, critical for directional NLO responses .

- Symmetry Considerations : Bromine’s electron-withdrawing nature enhances charge asymmetry, amplifying β. Use symmetry-adapted basis sets to model this effect .

Q. What strategies can mitigate computational limitations when modeling photo-reactivity pathways for this compound?

- Methodological Answer : For photo-reactivity studies (e.g., S-O bond cleavage or Fries rearrangement):

- Multi-Reference Methods : Employ CASSCF or TD-DFT to model excited states and triplet-mediated pathways observed in analogous sulfonated benzene derivatives .

- Solvent Effects : Use implicit solvation models (e.g., PCM in Gaussian) to simulate acetonitrile’s role in stabilizing radicals or transition states .

- Kinetic Analysis : Combine experimental UV-Vis kinetics with computed activation barriers to validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.